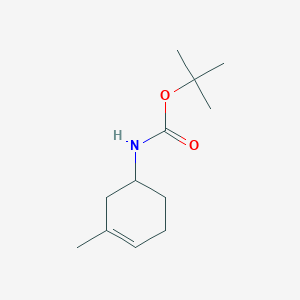

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester

Description

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexene ring substituted with a methyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions . The methyl-substituted cyclohexene moiety introduces steric and electronic effects, influencing the compound’s reactivity and physical properties.

Properties

IUPAC Name |

tert-butyl N-(3-methylcyclohex-3-en-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h6,10H,5,7-8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBORMICNLUQMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester, identified by its CAS number 1629263-61-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological applications of this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester is CHNO, with a molecular weight of approximately 211.3034 g/mol. The structure includes a tert-butyl ester group attached to a carbamic acid derivative, which influences its biological interactions.

Research indicates that compounds similar to (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH can enhance the signaling of these endocannabinoids, leading to various therapeutic effects, including analgesia and anti-inflammatory responses .

Pharmacological Effects

- Analgesic Properties : Studies suggest that FAAH inhibitors can produce significant antinociceptive effects in animal models. For instance, compounds with similar structures have demonstrated effective pain relief without central nervous system penetration, making them suitable candidates for peripheral pain management .

- Anti-inflammatory Activity : The enhancement of anandamide signaling may also contribute to anti-inflammatory effects. Research on related compounds has shown their potential in reducing inflammation in models of chronic pain and other inflammatory conditions .

- Cardiovascular Benefits : Some derivatives have been explored for their ability to inhibit factor Xa, a crucial component in the coagulation cascade. This inhibition could provide therapeutic benefits in managing thrombotic disorders .

Study 1: FAAH Inhibition

A study conducted on structurally similar compounds demonstrated that certain derivatives could inhibit FAAH with an effective dose (ED) as low as 0.2 mg/kg when administered intraperitoneally. This highlights the potential potency of (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester as a peripheral FAAH inhibitor .

| Compound | ED (mg/kg) | Mechanism |

|---|---|---|

| Similar Compound A | 0.2 | FAAH Inhibition |

| Similar Compound B | 40 | Central Nervous System Inhibition |

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, compounds related to (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester were shown to reduce inflammatory markers in animal models subjected to inflammatory stimuli. The results indicated a significant decrease in cytokine levels, suggesting a robust anti-inflammatory action .

Scientific Research Applications

Medicinal Chemistry

(3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester has shown potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacological properties:

- Antiviral Activity : Similar compounds have been investigated for their efficacy against viral infections, particularly influenza . The presence of the carbamate functional group may contribute to biological activity.

Neuropharmacology

Research indicates that compounds similar to (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester have been utilized in studies examining their effects on the central nervous system. For instance, derivatives have been tested for their neuroprotective properties, with implications for treating conditions such as multiple sclerosis and other neurodegenerative diseases .

Chemical Biology

The compound's unique structure makes it a valuable tool in chemical biology for probing biological mechanisms. Its ability to form stable interactions with biological macromolecules allows researchers to explore enzyme inhibition and receptor binding dynamics .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbamic acid tert-butyl esters differ primarily in their substituents and cyclic systems. Key comparisons include:

tert-Butyl (3-oxocyclobutyl)carbamate (CAS: 154748-49-9) Structure: A cyclobutanone ring with a Boc-protected amine. Key Properties: Molecular weight = 185.22 g/mol; the 3-oxo group enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents .

(3-Hydroxy-cyclohexyl)-carbamic Acid tert-Butyl Ester (CAS: 610302-03-9)

- Structure : A saturated cyclohexyl ring with a hydroxyl group.

- Key Properties : Molecular weight = 215.29 g/mol; the hydroxyl group improves solubility in polar solvents and enables hydrogen bonding .

- Contrast : The absence of a hydroxyl group in the target compound reduces polarity, favoring hydrophobic environments.

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (CAS: 352277-93-1)

- Structure : Aromatic phenyl ring with electron-withdrawing substituents (Cl, CF₃).

- Key Properties : Molecular weight = 295.69 g/mol; the halogen and trifluoromethyl groups enhance stability and influence π-π stacking in medicinal chemistry intermediates .

- Contrast : The target compound’s aliphatic cyclohexene ring lacks aromaticity, reducing resonance stabilization but enabling conformational flexibility.

trans-(3-Amino-cyclopentylmethyl)-carbamic Acid tert-Butyl Ester (CAS: 1403767-14-5) Structure: Cyclopentane ring with an amino-methyl substituent. Key Properties: Molecular weight = 214.30 g/mol; the free amino group introduces basicity, requiring orthogonal protection strategies . Contrast: The target compound’s Boc group fully protects the amine, preventing unwanted side reactions.

Table 1: Comparative Properties of Carbamic Acid tert-Butyl Esters

*Inferred molecular formula and weight based on structural similarity.

Research Findings and Trends

Stability : Boc-protected carbamates with aliphatic rings (e.g., cyclohexene) exhibit greater thermal stability than aromatic derivatives due to reduced resonance strain .

Biological Activity: Carbamates with basic substituents (e.g., amino groups) show enhanced interactions with biological targets, as seen in physostigmine analogs . However, the target compound’s lack of free amino or hydroxyl groups likely limits direct bioactivity.

Synthetic Utility : The tert-butyl group’s steric bulk in the target compound may slow reaction kinetics compared to smaller carbamates, as observed in coupling reactions .

Preparation Methods

Method A: Boc Protection Using Boc Anhydride

Reagents :

-

3-Methylcyclohex-3-enylamine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

N-Methylmorpholine (base)

-

Dichloromethane (solvent)

-

Dissolve 3-methylcyclohex-3-enylamine (29.5 mmol) and N-methylmorpholine (29.5 mmol) in anhydrous dichloromethane (70 mL).

-

Add Boc anhydride (29.5 mmol) dropwise under cooling.

-

Stir the mixture at room temperature for 20 hours.

-

Concentrate under reduced pressure, dilute with ethyl acetate, and wash with 1 M HCl.

-

Extract the organic phase, dry over MgSO₄, and purify via column chromatography (petroleum ether/ethyl acetate, 10:1).

Method B: Boc Protection Using tert-Butyl Chloroformate

Reagents :

-

3-Methylcyclohex-3-enylamine

-

tert-Butyl chloroformate (Boc-Cl)

-

Triethylamine (base)

-

Tetrahydrofuran (THF)

-

Dissolve the amine (1 eq.) in THF and cool to 0°C.

-

Add triethylamine (1.1 eq.) followed by Boc-Cl (1 eq.).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with dichloromethane, and wash with brine.

-

Purify by recrystallization or silica gel chromatography.

Yield : 70–85% (estimated from analogous reactions).

Reaction Optimization and Variations

Solvent Systems

Base Selection

Stereochemical Considerations

-

Chiral variants require resolution of enantiomers via diastereomeric salt formation (e.g., using (R)-(+)-methylbenzylamine).

-

Optical purity is confirmed by polarimetry (e.g., specific rotation [α]D²⁰ > +40°).

Industrial-Scale Production

Key Modifications :

-

Continuous flow processes improve yield and consistency.

-

Automated systems control temperature, pressure, and reagent stoichiometry.

-

Crystallization protocols replace chromatography for cost efficiency.

Analytical Data and Characterization

Q & A

Q. What are the recommended synthetic routes for (3-Methyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester?

The compound can be synthesized via asymmetric Mannich reactions to establish stereochemistry, leveraging tert-butyl carbamate-protected intermediates . Alternatively, acid-catalyzed esterification using tert-butyl acetoacetate and catalytic acid (e.g., H₂SO₄) provides a general method for tert-butyl ester formation, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (N₂/Ar) at room temperature , protected from moisture and light . Decomposition risks arise from prolonged exposure to strong acids/bases or oxidizing agents. For lab handling, use PPE (gloves, goggles) and conduct reactions in well-ventilated fume hoods to mitigate inhalation risks . Stability assessments via TGA/DSC (5–10°C/min heating rate) are recommended to identify degradation thresholds .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.37 ppm, singlet, 9H) and carbamate carbonyl (δ ~155 ppm in 13C NMR). Solvent choice (e.g., DMSO-d6) enhances resolution for olefinic protons (δ 5.2–5.8 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexenyl ring influence the compound’s reactivity in catalytic asymmetric reactions?

The 3-methyl substituent on the cyclohexenyl ring introduces steric hindrance, affecting diastereoselectivity in reactions like hydrogenation or epoxidation. For example, bulky tert-butyl carbamate groups can direct face-selective additions via π-π interactions, as demonstrated in asymmetric Mannich reactions (>90% ee achieved with chiral catalysts) . Computational modeling (DFT) of transition states is recommended to predict stereochemical outcomes .

Q. What mechanistic considerations apply to the acid-catalyzed deprotection of the tert-butyl carbamate group?

Deprotection typically involves trifluoroacetic acid (TFA) or HCl in dioxane , proceeding via carbocation intermediate formation (tert-butyl group) followed by nucleophilic attack by water. Kinetic studies (e.g., monitoring by 1H NMR) reveal rate dependence on acid concentration and temperature. Side reactions (e.g., β-hydride elimination) can occur if the carbocation is stabilized by adjacent electron-donating groups .

Q. How can researchers resolve contradictions in reported thermal stability data across studies?

Contradictions often arise from differing experimental conditions (e.g., heating rates, sample purity). To reconcile

- Perform thermogravimetric analysis (TGA) under standardized conditions (N₂ atmosphere, 10°C/min).

- Compare decomposition onset temperatures with structurally analogous compounds (e.g., tert-butyl piperidinecarboxylates, which show stability up to 150°C) .

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) before testing .

Methodological Notes

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to confirm enantiopurity post-synthesis .

- Reaction Optimization : Design DoE (Design of Experiments) matrices to assess variables like catalyst loading, solvent polarity, and reaction time .

- Data Contradiction Resolution : Cross-reference with databases (NIST Chemistry WebBook) for validated spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.